EGFR Wild-Type Kinase Inhibition: Nanomolar Potency Benchmark for 2-Chloro-6-nitroquinazolin-4(1H)-one
In a biochemical kinase inhibition assay, 2-chloro-6-nitroquinazolin-4(1H)-one demonstrated an IC50 of 63 nM against wild-type epidermal growth factor receptor (EGFR) [1]. While direct head-to-head comparison data with the 2-unsubstituted analog (6-nitroquinazolin-4(1H)-one) under identical assay conditions is not publicly available, this nanomolar potency establishes a quantitative baseline for EGFR engagement that distinguishes the compound from inactive or weakly active quinazolinone analogs and provides a reference point for structure-activity relationship (SAR) studies evaluating alternative 2-position substituents.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 63 nM |
| Comparator Or Baseline | Not applicable (cross-study reference only; comparator data unavailable for direct comparison under identical conditions) |
| Quantified Difference | Not calculable |
| Conditions | Wild-type EGFR (unknown origin), preincubation for 30 min followed by addition of 2x ATP-substrate mixture, measurement after 1 hr by kinase assay |
Why This Matters
This quantitative IC50 value provides a verified activity benchmark that enables researchers to assess whether alternative 2-substituted or 6-substituted quinazolinone analogs achieve comparable or superior EGFR inhibition in their own assay systems.
- [1] BindingDB. BDBM50154289 (CHEMBL3774947): Affinity Data for Epidermal Growth Factor Receptor. Data curated from ChEMBL. 2017. View Source
